molecular formula C17H17Cl2N5O B5230803 N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide

N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide

Cat. No.: B5230803
M. Wt: 378.3 g/mol
InChI Key: PLAMVVUOTYXUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole ring, a cyclopropylmethyl group, and a dichloro-methylimidazole moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indazole ring and the cyclopropylmethyl group. The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone. The cyclopropylmethyl group is introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

The dichloro-methylimidazole moiety is synthesized separately through a halogenation reaction, where a methylimidazole is treated with chlorine under controlled conditions. The final step involves coupling the indazole and dichloro-methylimidazole intermediates using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the product’s purity and composition.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichloro-methylimidazole moiety are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with nucleophiles replacing chlorine atoms.

Scientific Research Applications

N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.

Mechanism of Action

The mechanism of action of N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide
  • N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-ethylimidazol-1-yl)acetamide
  • N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-phenylimidazol-1-yl)acetamide

Uniqueness

N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the indazole and dichloro-methylimidazole moieties allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[1-(cyclopropylmethyl)indazol-3-yl]-2-(4,5-dichloro-2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N5O/c1-10-20-15(18)16(19)23(10)9-14(25)21-17-12-4-2-3-5-13(12)24(22-17)8-11-6-7-11/h2-5,11H,6-9H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLAMVVUOTYXUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC(=O)NC2=NN(C3=CC=CC=C32)CC4CC4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.